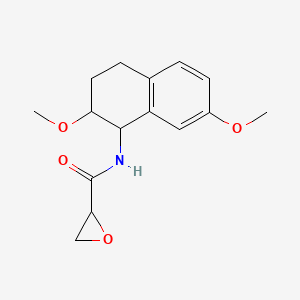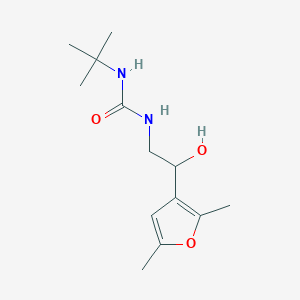![molecular formula C25H26N2O5 B2515309 1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887468-00-0](/img/structure/B2515309.png)
1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1’-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a pyrrolidine ring, a carbonyl group, and a chroman ring. These functional groups suggest that the compound could have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .科学的研究の応用
Antioxidant Properties
Chromones and their derivatives, including structures similar to the mentioned compound, have been recognized for their potent antioxidant properties. These properties are attributed to their ability to neutralize active oxygen species and inhibit free radical processes, which are essential for preventing or delaying cell impairment leading to diseases such as inflammation, diabetes, cancer, and more (Yadav et al., 2014).
Spiro Compounds in Drug Discovery
Spiropiperidines, as a class to which the mentioned compound is structurally related, have gained popularity in drug discovery due to their three-dimensional chemical space exploration potential. The methodology used for constructing spiropiperidines, including synthetic strategies for spiropiperidines as potential drug discovery candidates, has been reviewed, highlighting their application in natural product synthesis and drug development projects (Griggs et al., 2018).
Role in Developing Antioxidant Drugs
Spirocyclic derivatives have been extensively explored for their antioxidant activities, crucial for developing drugs targeting diseases associated with oxidative stress, such as neurodegenerative diseases, cancer, and cardiovascular disorders. The structural features of spiro compounds, including oxygen atoms and phenolic groups, are essential for their activity, indicating the potential research applications of the mentioned compound in antioxidant drug development (Acosta-Quiroga et al., 2021).
Potential in CNS Drug Development
Compounds with pyrrolidine structures, which are related to the mentioned compound, have shown promise as scaffolds for developing central nervous system (CNS) acting drugs. Their structural diversity and stereoisomerism play a significant role in their biological activity, offering a wide range of potential applications in treating CNS disorders (Saganuwan, 2017).
Applications in Photochromic Materials
Research on spiropyrans and spirooxazines, compounds structurally related to the mentioned chemical, has highlighted their applications in developing novel, multifunctional materials due to their photochromic properties. These applications include sensing, probing, and optical elements, leveraging the reversible physicochemical property changes under specific stimuli (Xia et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1'-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-31-19-8-6-18(7-9-19)27-16-17(14-23(27)29)24(30)26-12-10-25(11-13-26)15-21(28)20-4-2-3-5-22(20)32-25/h2-9,17H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMYFTWNQQXQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)
![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)

![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2515240.png)


![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515243.png)
![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)
